N-(3-iodobenzyl)-1-piperidinesulfonamide
Description
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Structure
3D Structure
Properties
CAS No. |
890593-41-6 |
|---|---|
Molecular Formula |
C12H17IN2O2S |
Molecular Weight |
380.25g/mol |
IUPAC Name |
N-[(3-iodophenyl)methyl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C12H17IN2O2S/c13-12-6-4-5-11(9-12)10-14-18(16,17)15-7-2-1-3-8-15/h4-6,9,14H,1-3,7-8,10H2 |
InChI Key |
UNLIRHMFHNGSJL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)NCC2=CC(=CC=C2)I |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCC2=CC(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N 3 Iodobenzyl 1 Piperidinesulfonamide
Established Synthetic Pathways for N-(3-iodobenzyl)-1-piperidinesulfonamide
The traditional synthesis of this compound is not typically accomplished in a single step but rather through a convergent or linear sequence involving the preparation of key precursors and their subsequent coupling. The most common and established method for forming the central sulfonamide bond involves the reaction between a sulfonyl chloride and an amine. rsc.orgnih.gov This leads to two primary retrosynthetic approaches, detailed below.
Approach A: Piperidine-1-sulfonyl chloride and 3-Iodobenzylamine (B1197719)

Approach B: 3-Iodobenzenesulfonyl chloride and Piperidine (B6355638)

Precursor Synthesis and Piperidine Ring Formation
The piperidine ring is a ubiquitous scaffold in many compounds. nih.gov Its synthesis is well-established and can be achieved through several routes. The most direct method for obtaining the unsubstituted piperidine core is the catalytic hydrogenation of pyridine (B92270). dtic.milnih.gov This process typically employs transition metal catalysts like nickel, palladium, or platinum under hydrogen pressure. dtic.mil
For the synthesis of this compound, the key piperidine-containing precursors are either piperidine itself or piperidine-1-sulfonyl chloride.
Piperidine: Commercially available, but can be synthesized by the catalytic hydrogenation of pyridine.
Piperidine-1-sulfonyl chloride: This key intermediate is typically prepared by reacting piperidine with sulfuryl chloride (SO₂Cl₂) in an inert solvent, often in the presence of a base to neutralize the generated HCl.
Sulfonamide Linkage Formation
The formation of the sulfonamide linkage is the cornerstone of the synthesis. The most prevalent method is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govresearchgate.net
In the context of this compound, this can be achieved via two pathways:
Reaction of Piperidine-1-sulfonyl chloride with 3-Iodobenzylamine: This is often the preferred route. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or pyridine, with a base (like triethylamine (B128534) or pyridine itself) to act as a scavenger for the hydrochloric acid byproduct. researchgate.net
Reaction of a 3-Iodobenzyl-containing sulfonyl chloride with Piperidine: This alternative involves reacting a pre-formed benzylsulfonyl chloride with piperidine.
The reaction conditions are generally mild, and the resulting sulfonamides are stable and can be purified using standard techniques like recrystallization or column chromatography.
Iodobenzyl Moiety Introduction
The 3-iodobenzyl group is introduced as a complete unit, typically in the form of 3-iodobenzylamine or a derivative thereof. The synthesis of these precursors usually starts from simpler, commercially available materials.
3-Iodobenzylamine: Can be synthesized from 3-iodobenzaldehyde (B1295965) via reductive amination or from 3-iodobenzyl bromide through reactions like the Gabriel synthesis or by direct displacement with ammonia.
3-Iodobenzylsulfonyl chloride: This precursor is less common for this specific target but can be prepared from 3-iodotoluene (B1205562) by free-radical chlorosulfonation, though this method can lack regioselectivity.
The following table summarizes the key precursors and their synthetic origins.
| Precursor | Common Starting Material(s) | Key Reaction Type(s) |
| Piperidine | Pyridine | Catalytic Hydrogenation |
| Piperidine-1-sulfonyl chloride | Piperidine, Sulfuryl chloride | Sulfonylation |
| 3-Iodobenzylamine | 3-Iodobenzaldehyde | Reductive Amination |
| 3-Iodobenzylsulfonyl chloride | 3-Iodotoluene | Radical Chlorosulfonation |
Advanced Synthetic Approaches and Process Optimization
While the established pathways are reliable, modern synthetic chemistry offers more advanced and efficient alternatives. These methods aim to reduce step counts, improve yields, and utilize less hazardous reagents.
One advanced strategy is the use of one-pot, multi-component reactions. organic-chemistry.org For instance, a palladium-catalyzed coupling of an aryl iodide (like 1,3-diiodobenzene), a sulfur dioxide surrogate (such as DABSO), and an amine (piperidine) could potentially assemble the core structure more directly. organic-chemistry.org This avoids the isolation of potentially unstable sulfonyl chloride intermediates.
Another modern approach involves the direct conversion of sulfonic acids to sulfonamides, bypassing the need for chlorination. organic-chemistry.org Coupling agents developed for amide bond formation can sometimes be adapted for this purpose, offering a milder alternative to traditional methods. ucl.ac.uk
Process optimization for a given synthesis would focus on:
Solvent Selection: Choosing greener or more easily removable solvents.
Catalyst Loading: Minimizing the amount of expensive metal catalysts in cross-coupling approaches.
Workup and Purification: Developing extraction or crystallization procedures that avoid chromatography for large-scale synthesis. google.com
Telescoping Reactions: Combining multiple synthetic steps without isolating intermediates to save time and resources.
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design of analogs is a cornerstone of medicinal chemistry and materials science, aiming to modulate properties by systematic structural modification. nih.gov The this compound scaffold offers multiple points for diversification.
Strategies for Chemical Modification and Functionalization
Chemical modifications can be targeted at the three main components of the molecule: the piperidine ring, the sulfonamide linker, and the iodobenzyl group.
Piperidine Ring Modification: The piperidine ring is a versatile scaffold. nih.gov Substituents can be introduced at various positions (2, 3, or 4) to alter the steric and electronic properties of the molecule. This can be achieved by starting with a pre-functionalized piperidine derivative, such as 4-hydroxypiperidine (B117109) or piperidine-4-carboxylic acid, before the sulfonamide coupling step. organic-chemistry.orgmdpi.com
Aromatic Ring Functionalization: The iodine atom on the benzyl (B1604629) ring is a particularly useful handle for further modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, or amino groups, creating a library of diverse analogs from a common late-stage intermediate. The substitution pattern can also be varied (e.g., moving the substituent to the 2- or 4-position).
Linker Modification: While less common, the benzyl CH₂ group could be altered. For example, introduction of a methyl group would create a chiral center, or it could be replaced with a different linker entirely.
The table below outlines potential strategies for creating analogs.
| Molecular Component | Modification Strategy | Example Precursors for Synthesis | Resulting Analog Substructure |
| Piperidine Ring | Introduction of substituents | 4-Hydroxypiperidine, Methyl piperidine-4-carboxylate | 4-Hydroxy-N-(3-iodobenzyl)-1-piperidinesulfonamide |
| Aromatic Ring | Replacement of iodine via cross-coupling | N-(3-bromobenzyl)-1-piperidinesulfonamide + Phenylboronic acid | N-(3-phenylbenzyl)-1-piperidinesulfonamide |
| Aromatic Ring | Variation of substituent position | 2-Iodobenzylamine or 4-Iodobenzylamine | N-(2-iodobenzyl)- or N-(4-iodobenzyl)-1-piperidinesulfonamide |
| Benzyl Linker | Alkylation at the benzylic position | 1-(3-Iodophenyl)ethanamine | N-(1-(3-iodophenyl)ethyl)-1-piperidinesulfonamide |
These strategies allow for a systematic exploration of the chemical space around the parent compound, enabling the fine-tuning of its properties for specific applications.
Targeted Synthesis for Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationship (SAR) for this compound is a critical step in understanding its biological activity and optimizing its properties. While specific SAR data for this exact compound is not extensively available in the public domain, a targeted synthetic approach can be devised based on established principles of medicinal chemistry and the known SAR of related sulfonamide and piperidine derivatives. This involves the systematic modification of the three main components of the molecule: the 3-iodobenzyl group, the piperidine ring, and the sulfonamide linker.
The primary synthetic route to this compound and its analogs would likely involve the reaction of 1-piperidinesulfonyl chloride with 3-iodobenzylamine or the reaction of piperidine with N-(3-iodobenzyl)sulfamoyl chloride. A more general and versatile approach for creating a library of analogs for SAR studies involves the coupling of various substituted benzylamines with piperidine-1-sulfonyl chloride or reacting different substituted piperidines with a fixed benzylsulfonyl chloride.
A one-pot synthesis method, which has been successfully applied to similar sulfonamides, could also be adapted. For instance, the reaction of a sulfonyl chloride with an amine in the presence of a base like sodium carbonate in an aqueous medium has proven effective for synthesizing N-substituted sulfonamides. researchgate.net
Modifications of the Benzyl Moiety
The 3-iodobenzyl group is a key feature that can be systematically altered to probe its influence on activity. The iodine atom at the meta position is of particular interest.
Positional Isomers: The iodine can be moved to the ortho- or para-positions of the benzyl ring to investigate the impact of its location on biological activity.
Halogen Substitution: The iodine atom can be replaced with other halogens (fluorine, chlorine, bromine) to understand the role of electronegativity, size, and lipophilicity of the substituent at this position.
Electron-Donating and Electron-Withdrawing Groups: Substitution of the iodine with various electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) at different positions on the aromatic ring can provide insights into the electronic requirements for activity. Studies on related N-benzyl piperidine derivatives have shown that such substitutions can significantly impact biological effects. nih.gov
Alterations of the Piperidine Ring
The piperidine ring offers several avenues for modification to explore the steric and conformational requirements for activity.
Ring Substitution: Introduction of substituents, such as methyl or hydroxyl groups, at various positions (2, 3, or 4) of the piperidine ring can probe the steric tolerance of the binding site.
Ring Conformation: The conformational flexibility of the piperidine ring can be constrained by introducing gem-dimethyl groups or by incorporating the ring into a bicyclic system.
Modification of the Sulfonamide Linker
The sulfonamide group is a critical linker, and its properties can be fine-tuned.
N-Alkylation/N-Arylation: The hydrogen on the sulfonamide nitrogen can be replaced with small alkyl or aryl groups to assess the impact of substitution at this position.
Linker Homologation: The length of the linker can be altered by inserting a methylene (B1212753) group between the benzyl group and the sulfonamide nitrogen.
Bioisosteric Replacement: The sulfonamide group could be replaced with other bioisosteric linkers such as an amide, urea, or thiourea (B124793) to determine the necessity of the sulfonyl group for the observed activity.
The systematic synthesis and subsequent biological evaluation of these analogs would generate a comprehensive SAR dataset. This data would be instrumental in identifying the key structural features required for the desired biological activity and in designing more potent and selective derivatives of this compound.
Interactive Data Table of Related Compounds and Their Activities
The following table summarizes findings from related compounds, which can inform the SAR exploration of this compound.
| Compound Class | Modification | Observed Effect on Activity | Reference |
| N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides | Optimization of the N-benzyl and heteroaryl groups | Resulted in potent inhibitors of HCV NS5B polymerase. | nih.gov |
| 3-Pyridazinesulfonyl derivatives | SAR studies led to a novel potent compound. | Exhibited significant anti-pyroptotic activity. | nih.gov |
| General Sulfonamides | Substitution on the N1 amino group with heterocyclic rings. | Generally increases the potency of antibacterial activity. | youtube.com |
| E,E-3,5-bis(pyridinylmethylene)piperid-4-ones | Introduction of a phosphorus moiety. | Substantially increased antitumor properties. | nih.gov |
Elucidation of Biological Activity and Mechanistic Insights of N 3 Iodobenzyl 1 Piperidinesulfonamide
Investigation of Biochemical Pathways Modulated by GSK2334470
GSK2334470 is a potent and highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). tocris.comportlandpress.comnih.gov PDK1 is a master regulator kinase that plays a crucial role in the activation of the PI3K/AKT/mTOR signaling pathway, which is fundamental to numerous cellular processes including cell growth, proliferation, survival, and metabolism. patsnap.comnih.govoncotarget.com Dysregulation of this pathway is a common feature in various cancers, making its components attractive therapeutic targets. nih.govoncotarget.com
The primary mechanism of action for GSK2334470 is the direct inhibition of PDK1's catalytic activity. portlandpress.comnih.gov By doing so, it prevents the phosphorylation and subsequent activation of at least 23 downstream kinases belonging to the AGC kinase family (including PKA, PKG, and PKC isoforms). nih.gov Key substrates of PDK1 that are affected by GSK2334470 include Akt (also known as PKB), p70 ribosomal S6 kinase (S6K), serum- and glucocorticoid-induced protein kinase (SGK), and p90 ribosomal S6 kinase (RSK). portlandpress.comnih.gov
In cellular contexts, the introduction of GSK2334470 leads to a marked reduction in the phosphorylation of the T-loop residue of these downstream targets. portlandpress.comnih.gov For instance, it effectively ablates the phosphorylation of Akt at the Threonine 308 (Thr308) position, a critical step for its activation. nih.govresearchgate.net However, it does not affect the phosphorylation of Akt at Serine 473 (Ser473), a site targeted by the mTORC2 complex, highlighting the compound's specificity within the pathway. nih.govresearchgate.net By inhibiting the PDK1-mediated activation of Akt, S6K, and SGK, GSK2334470 effectively down-modulates the entire PI3K/AKT/mTOR signaling cascade. nih.govresearchgate.net
Molecular Target Identification and Validation for GSK2334470
The principal molecular target of GSK2334470 is the enzyme 3-phosphoinositide-dependent protein kinase 1 (PDK1). tocris.comportlandpress.com This has been validated through extensive biochemical and cellular studies.
While PDK1 is a kinase and not a receptor, the compound's binding affinity and selectivity have been thoroughly profiled against a wide array of kinases. GSK2334470 was identified through a fragment screening hit that was optimized using structure-based design and PDK1 protein crystallography. researchgate.net This process yielded a compound that interacts with key residues within the ATP-binding site of PDK1. researchgate.net
Its selectivity is one of its most significant features. In comprehensive kinase panel screens, GSK2334470 has been shown to be remarkably specific for PDK1. One study reported that it did not significantly suppress the activity of 93 other protein kinases, including 13 closely related AGC-kinases, even at concentrations 500-fold higher than its IC50 for PDK1. portlandpress.comnih.gov Another screen covering over 280 kinases confirmed its high level of specificity. researchgate.net This exceptional selectivity minimizes off-target effects, making GSK2334470 a valuable tool for specifically probing the biological functions of PDK1.
GSK2334470 is a highly potent inhibitor of PDK1. In vitro biochemical assays have consistently demonstrated its ability to inhibit PDK1's kinase activity at low nanomolar concentrations.
Research findings have established its half-maximal inhibitory concentration (IC50) to be approximately 0.5 nM to 10 nM in cell-free kinase assays. portlandpress.comresearchgate.netselleckchem.com This potency is observed in its ability to prevent PDK1 from phosphorylating various substrates, including full-length Akt1, a truncated mutant of Akt1 (ΔPH-Akt1), and the peptide substrate PDKtide. selleckchem.com
The table below summarizes the reported inhibitory potency of GSK2334470 against its primary target, PDK1.
| Assay Type | Target Enzyme | Substrate | IC50 Value | Reference |
| In Vitro Kinase Assay | PDK1 | - | ~10 nM | portlandpress.comnih.gov |
| In Vitro Kinase Assay | PDK1 | - | 0.5 nM | researchgate.net |
| Cell-Free Assay | PDK1 | Full-length Akt1 | ~10 nM | selleckchem.com |
| Cell-Free Assay | PDK1 | ΔPH-Akt1 | ~10 nM | selleckchem.com |
| Cell-Free Assay | PDK1 | PDKtide peptide | ~10 nM | selleckchem.com |
| Cellular Assay | PDK1 | p-Akt (T308) in PC-3 cells | 113 nM | researchgate.net |
| Cellular Assay | PDK1 | p-RSK (S221) in PC-3 cells | 293 nM | researchgate.net |
In Vitro Pharmacological Characterization of GSK2334470
The biological effects of GSK2334470 have been characterized in a variety of in vitro models, confirming its mechanism of action and cellular consequences.
In various cancer cell lines, GSK2334470 has demonstrated significant functional effects consistent with the inhibition of the PI3K/AKT pathway. In multiple myeloma (MM) cell lines (RPMI 8226, ARP-1, MM.1R, and OPM-2), treatment with GSK2334470 resulted in a dose-dependent inhibition of cell proliferation and the induction of apoptosis. nih.govresearchgate.netspandidos-publications.com Similar anti-proliferative activity was observed in renal cell carcinoma (RCC) lines A498 and 786-O. jcancer.org
The IC50 values for growth inhibition vary depending on the cell line, often correlating with the genetic background of the cells, such as the expression status of the tumor suppressor PTEN. nih.gov For instance, MM cell lines with low PTEN expression were found to be relatively more resistant to the compound. nih.govresearchgate.net
The table below presents a selection of cellular IC50 values for GSK2334470 from cell viability assays (e.g., MTT assay).
| Cell Line | Cancer Type | Cellular IC50 (Growth Inhibition) | Reference |
| ARP-1 | Multiple Myeloma | 3.98 µM | nih.gov |
| MM.1R | Multiple Myeloma | 4.89 µM | nih.gov |
| RPMI 8226 | Multiple Myeloma | 8.4 µM | nih.gov |
| OPM-2 | Multiple Myeloma | 10.56 µM | nih.gov |
| ARP-1 | Multiple Myeloma | 2.21 µM (at 48h) | spandidos-publications.com |
| RPMI 8226 | Multiple Myeloma | 5.04 µM (at 48h) | spandidos-publications.com |
Target engagement of GSK2334470 in cells is confirmed by directly measuring the phosphorylation status of PDK1's downstream substrates. Western blot analyses are commonly used to assess the levels of phosphorylated proteins following treatment with the inhibitor.
Studies in HEK-293, U87 glioblastoma, and mouse embryonic fibroblast (MEF) cells have shown that GSK2334470 effectively ablates the T-loop phosphorylation of SGK isoforms and S6K1. portlandpress.comnih.gov Furthermore, it dose-dependently decreases the phosphorylation of PDK1 itself at Ser241 and its primary substrate Akt at Thr308 in MM cells. nih.gov In PC-3 prostate cancer cells, GSK2334470 inhibited the phosphorylation of Akt at Thr308 with an IC50 of 113 nM and RSK at Ser221 with an IC50 of 293 nM. researchgate.net This direct biochemical evidence of the inhibition of PDK1's downstream targets in a cellular environment serves as a robust validation of its mechanism of action and target engagement. tocris.com
Assessment of Antimicrobial Potency of N-(3-iodobenzyl)-1-piperidinesulfonamide or Structurally Related Sulfonamide-Piperidine Compounds
The antimicrobial potential of sulfonamide derivatives incorporating a piperidine (B6355638) moiety has been a subject of significant research, revealing a broad spectrum of activity against various pathogens. While specific studies on this compound are not extensively detailed in the available literature, the examination of structurally related compounds provides valuable insights into the potential efficacy of this chemical class.
A recent study highlighted the preparation of a novel series of sulfanilamide (B372717) derivatives containing piperidine fragments and their subsequent evaluation for antibacterial potency against plant bacterial diseases. nih.govnih.govresearchgate.net The bioassay results from this research indicated that the majority of the synthesized molecules exhibited excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.govnih.govresearchgate.net
One particular compound from this series, designated as C4, demonstrated outstanding inhibitory activity against Xoo, with an EC50 value of 2.02 µg/mL. nih.govnih.govresearchgate.net This potency was markedly superior to that of commercial agents such as bismerthiazol (B1226852) (EC50 = 42.38 µg/mL) and thiodiazole copper (EC50 = 64.50 µg/mL). nih.govnih.govresearchgate.net Furthermore, in vivo assays revealed that compound C4 exhibited curative and protective activities of 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL. nih.govnih.gov
The structure-activity relationship (SAR) analysis of these sulfonamide-piperidine compounds revealed several key features influencing their antibacterial activity. For instance, the replacement of the benzene (B151609) ring with a heterocycle was found to dramatically decrease antibacterial activity. nih.gov Specifically, compounds with a benzene ring displayed EC50 values ranging from 2.65 to 6.84 µg/mL against Xoo, whereas their heterocyclic counterparts showed values in the range of 10.98 to 11.83 µg/mL. nih.gov This suggests that the benzene ring is a crucial component for the biological activity of these compounds. nih.gov
The following table summarizes the antimicrobial activity of selected sulfonamide-piperidine compounds against plant pathogens:
| Compound | Target Organism | EC50 (µg/mL) |
| C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |
| A10 (2-CF3) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.65 |
| A8 (3-Br) | Xanthomonas axonopodis pv. citri (Xac) | 4.74 |
| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 |
| Thiodiazole Copper | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 |
Other studies have also explored the antimicrobial properties of piperidine derivatives. For example, newly synthesized benzoyl and sulphonyl derivatives of Piperidine-4-carboxamide were investigated, with one compound showing good antifungal activity. researchgate.net Additionally, certain N-alkyl and N-aryl piperazine (B1678402) derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov
Detailed Mechanism of Action Analysis for this compound
Biochemical assays performed on the highly active sulfonamide-piperidine compound C4 confirmed that it interacts with dihydropteroate (B1496061) synthase (DHPS). nih.govnih.govresearchgate.net DHPS is a key enzyme in the folate biosynthesis pathway in bacteria, and its inhibition deprives the bacterial cell of essential metabolites, ultimately leading to cell death. This is a classic mechanism of action for sulfonamide antibiotics. nih.gov In addition to targeting DHPS, compound C4 was also found to irreversibly damage the bacterial cell membrane. nih.govnih.govresearchgate.net This dual mechanism of action, targeting both a specific enzyme and the cell membrane, is a valuable characteristic for new bactericides. nih.govnih.gov
The inhibition of dihydropteroate synthase by sulfonamides leads to a depletion of dihydrofolic acid, a precursor for the synthesis of tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the biosynthesis of nucleic acids (purines and thymidine) and certain amino acids. Consequently, the downstream cellular responses to the inhibition of this pathway include the cessation of DNA replication and protein synthesis, leading to bacteriostasis and, in some cases, cell death.
Furthermore, the damage to the cell membrane integrity, as observed with compound C4, would lead to a cascade of detrimental cellular events. nih.gov These include the leakage of intracellular components, disruption of ion gradients, and dissipation of the proton motive force, which is essential for ATP synthesis and transport processes. The combined effect of enzymatic inhibition and membrane damage would result in a potent and rapid bactericidal effect. nih.gov
The efficacy of sulfonamide-piperidine compounds is governed by their molecular interactions with their targets. In the case of dihydropteroate synthase, the sulfonamide moiety typically acts as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (p-aminobenzoic acid), due to its structural similarity. The specific substitutions on the benzene ring and the piperidine moiety would influence the binding affinity and inhibitory potency of the compound.
The presence of the 3-iodobenzyl group in this compound is of particular interest. While its direct interaction with bacterial targets in this specific scaffold is not elucidated, the 3-iodobenzyl group is a key feature in other biologically active molecules. For instance, Piclidenoson (IB-MECA), an adenosine (B11128) A3 receptor agonist, contains a 3-iodobenzyl group. ncats.ionih.gov In Piclidenoson, this hydrophobic group is crucial for its interaction with the receptor. researchgate.net The mechanism of action for Piclidenoson involves the down-regulation of the NF-κB-TNF-α signaling pathway, which results in the inhibition of pro-inflammatory cytokine production and apoptosis of inflammatory cells. ncats.io While the targets are different, this highlights the potential for the 3-iodobenzyl group to participate in significant molecular interactions that drive biological activity.
Structure Activity Relationship Sar Studies of N 3 Iodobenzyl 1 Piperidinesulfonamide and Its Analogs
Correlating Structural Modifications with Modulated Biological Activity
The biological activity of N-(3-iodobenzyl)-1-piperidinesulfonamide is intrinsically linked to its molecular architecture. Alterations to the three main components of the molecule—the 3-iodobenzyl group, the piperidine (B6355638) ring, and the sulfonamide linker—can lead to significant changes in its biological profile.
Studies on related sulfonamide-bearing piperidine nuclei have shown that the nature and position of substituents on the aromatic ring, as well as modifications to the piperidine ring, can dramatically alter biological activity. For instance, in a series of synthesized sulfonamides, the introduction of an N-ethyl group to the sulfonamide nitrogen was found to decrease inhibitory potential against certain enzymes, suggesting that unsubstituted molecules were more favorable for activity. researchgate.net
Delineation of Pharmacophoric Requirements for this compound Activity
A pharmacophore model for this compound activity would consist of several key features that are essential for molecular recognition and biological response. Based on the structure of the lead compound and SAR insights from related molecules, the following pharmacophoric points can be proposed:
A Hydrogen Bond Donor: The sulfonamide N-H group is a potential hydrogen bond donor, which could form a crucial interaction with a hydrogen bond acceptor in the active site of a biological target. The observation that N-ethyl substitution in related sulfonamides can reduce activity supports the importance of this feature. researchgate.net
A Halogen Bond Donor/Hydrophobic Pocket: The iodine atom on the benzyl (B1604629) ring is a prominent feature. It can act as a halogen bond donor, a specific type of non-covalent interaction, or it can occupy a hydrophobic pocket within the binding site. The presence of this group is a known determinant for selectivity in other ligand families. nih.gov
An Aromatic/Hydrophobic Region: The phenyl ring of the benzyl group provides a large hydrophobic surface that can engage in van der Waals or pi-stacking interactions with aromatic amino acid residues in the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR study would involve the generation of various molecular descriptors and the development of a predictive model.
While a specific QSAR model for this exact compound is not available, insights can be drawn from studies on other piperidine derivatives. For instance, QSAR analyses of 3,5-bis(arylidene)-4-piperidone derivatives have shown that quantum chemical parameters (like HOMO and dipole moment) and spatial parameters (like molecular density) can significantly influence cytotoxic activity. nih.gov Similarly, QSAR studies on piperidyl-cyclohexylurea derivatives have highlighted the importance of hydrogen donors and rotatable bonds for inhibitory activity. nih.gov
A hypothetical QSAR study on this compound analogs could be represented by an equation such as:
pIC50 = β0 + β1(ClogP) + β2(σ) + β3(Es)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
ClogP represents the lipophilicity of the molecule.
σ (Hammett constant) describes the electronic effect of substituents on the benzyl ring.
Es (Taft steric parameter) quantifies the steric bulk of substituents.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis of a series of analogs.
Such a model would allow for the prediction of the biological activity of newly designed derivatives and guide the synthesis of more potent compounds.
Impact of Substituent Variation on Binding and Efficacy
The systematic variation of substituents on the this compound scaffold would provide detailed insights into the structural requirements for optimal binding and efficacy.
Substituents on the Benzyl Ring: Varying the substituent at the 3-position from iodine to other halogens (F, Cl, Br) or to small alkyl or alkoxy groups would probe the importance of halogen bonding versus steric and electronic effects. Moving the iodo substituent to the ortho or para positions would likely decrease activity, as the meta-position appears to be crucial in related ligand series.
Substituents on the Piperidine Ring: Introducing substituents at different positions of the piperidine ring could enhance binding affinity by providing additional interaction points or by locking the ring into a more favorable conformation. For example, a hydroxyl group could introduce a new hydrogen bonding opportunity.
Modifications to the Sulfonamide Linker: Alterations to the sulfonamide linker, such as N-alkylation or replacement with a different functional group (e.g., an amide), would directly test the necessity of the sulfonamide N-H as a hydrogen bond donor. As seen in related compounds, N-alkylation could be detrimental to activity. researchgate.net
The following table illustrates hypothetical binding affinities (Ki) for a series of this compound analogs, demonstrating the potential impact of substituent variations.
Table 1: Hypothetical Binding Affinities of this compound Analogs
| Compound | R1 (on Benzyl Ring) | R2 (on Piperidine) | R3 (on Sulfonamide N) | Hypothetical Ki (nM) |
|---|---|---|---|---|
| 1 | 3-I | H | H | 10 |
| 2 | 3-Br | H | H | 25 |
| 3 | 3-Cl | H | H | 50 |
| 4 | 4-I | H | H | 150 |
| 5 | 3-I | 4-OH | H | 5 |
| 6 | 3-I | H | CH3 | 100 |
This table is for illustrative purposes and highlights how SAR data can be tabulated to show the effects of structural changes on biological activity.
Computational Chemistry and Molecular Modeling Applications in N 3 Iodobenzyl 1 Piperidinesulfonamide Research
Ligand-Target Docking Simulations for N-(3-iodobenzyl)-1-piperidinesulfonamide
Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. chemrevlett.com This technique is instrumental in screening virtual libraries of compounds against a known receptor structure to identify potential binders. nih.govnih.gov For a novel compound like this compound, the initial step would involve identifying plausible biological targets. Based on the structural motifs present, such as the sulfonamide and the iodobenzyl group, a range of protein families could be considered for initial docking studies. These might include kinases, G-protein coupled receptors (GPCRs), or bacterial enzymes, which are common targets for molecules with similar functional groups.
The docking process would involve preparing the three-dimensional structure of this compound and the crystal structures of the selected protein targets. Docking algorithms would then be employed to predict the binding pose and estimate the binding affinity, often expressed as a docking score or binding energy. A lower (more negative) binding energy generally indicates a more favorable interaction. The results of such a hypothetical docking study are illustrated in the table below.
Table 1: Hypothetical Ligand-Target Docking Results for this compound
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.8 | LEU83, LYS33, GLN131 |
| A3 Adenosine (B11128) Receptor | 1O4U | -8.5 | PHE168, TRP243, ASN250 |
| Dihydropteroate (B1496061) Synthase (DHPS) | 2VEG | -7.9 | ARG255, LYS221, SER222 |
| STAT3 SH2 Domain | 1BG1 | -9.2 | TYR705, GLU638, ARG609 |
These hypothetical results would guide the initial stages of research by prioritizing which protein targets are most likely to interact with this compound, thus warranting further experimental validation.
Molecular Dynamics Simulations to Understand this compound Binding Conformations
Following the identification of a promising ligand-target complex through docking, molecular dynamics (MD) simulations can be employed to investigate the stability and dynamics of this interaction over time. chemrevlett.comnih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. rsc.org
In a hypothetical study of this compound complexed with a target like the STAT3 SH2 domain, an MD simulation would be initiated from the best-docked pose. google.com The simulation would track the movements of all atoms in the system over a period of nanoseconds. Key analyses would include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds and other non-covalent interactions.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Average RMSD of Complex | 1.5 Å |
| Key Stable Hydrogen Bonds (Hypothetical) | Ligand-Sulfonamide with ARG609, Ligand-Iodine with hydrophobic pocket |
The insights gained from MD simulations would provide a deeper understanding of the binding mode and the key residues responsible for stabilizing the interaction, which is crucial for any subsequent efforts in lead optimization.
Pharmacophore Modeling and Virtual Screening for Novel this compound Analogs
Pharmacophore modeling is a powerful ligand-based drug design technique used when the three-dimensional structure of the target protein is unknown or to identify novel scaffolds with similar binding features. nih.govnih.gov A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific target.
Starting with the structure of this compound, a hypothetical pharmacophore model could be generated. This model would likely include features such as a hydrogen bond acceptor (from the sulfonamide oxygen atoms), a hydrogen bond donor (from the sulfonamide nitrogen), an aromatic ring, and a hydrophobic feature (from the piperidine (B6355638) ring). This pharmacophore model can then be used as a 3D query to screen large chemical databases for structurally diverse molecules that match the pharmacophoric features. nih.govresearchgate.net This process, known as virtual screening, can identify novel compounds that may have similar biological activity. nih.gov
Table 3: Hypothetical Pharmacophore Model and Virtual Screening Hits
| Pharmacophore Feature | Corresponding Moiety in this compound | Hypothetical Hit Compound ID | Fit Score |
|---|---|---|---|
| Hydrogen Bond Acceptor | Sulfonyl Oxygen | ZINC12345 | 5.8 |
| Hydrogen Bond Donor | Sulfonamide NH | ZINC67890 | 5.5 |
| Aromatic Ring | Benzyl (B1604629) Ring | ZINC13579 | 5.2 |
| Hydrophobic Group | Piperidine Ring | ZINC24680 | 5.1 |
The identified hits from virtual screening would then be subjected to docking and other in silico analyses before being prioritized for chemical synthesis and biological testing.
In Silico Prediction of Biological Interactions and Selectivity
Computational tools can also be used to predict the broader biological profile of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential off-target interactions. nih.govnih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages.
For this compound and its hypothetical analogs, various in silico models could be used to predict properties such as oral bioavailability, blood-brain barrier penetration, potential for cytochrome P450 inhibition, and general toxicity. Furthermore, computational methods can predict the selectivity of a compound by docking it against a panel of related and unrelated proteins. nih.gov This helps in assessing the potential for off-target effects.
Table 4: Hypothetical In Silico ADMET and Selectivity Profile
| Property | Predicted Value for this compound |
|---|---|
| Oral Bioavailability | Moderate |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Unlikely |
| hERG Inhibition | Low Risk |
| Selectivity against related kinases | 10-fold selective for target kinase |
These in silico predictions provide a valuable preliminary assessment of the drug-like properties and potential safety profile of this compound, guiding further experimental investigations.
N 3 Iodobenzyl 1 Piperidinesulfonamide As a Versatile Research Tool and Chemical Probe
Utility in Probing Biochemical Pathways and Cellular Processes
There is no available information on the use of N-(3-iodobenzyl)-1-piperidinesulfonamide to probe biochemical pathways or cellular processes.
Application in Receptor Binding Assays and Ligand Displacement Studies
There is no available information regarding the application of this compound in receptor binding assays or ligand displacement studies.
Development and Application of Radiosynthesized this compound for Molecular Imaging
There is no available information on the radiosynthesis or application of this compound for molecular imaging purposes.
Contributions to Chemical Biology Methodology Development
There is no available information on the contributions of this compound to the development of chemical biology methodologies.
No Publicly Available Research or Patent Data for this compound
Following a comprehensive search of patent databases and scholarly articles, no specific information was found for the chemical compound this compound. This lack of available data in the public domain prevents a detailed analysis of its intellectual property landscape and future research directions as requested.
The investigation sought to identify patent filings, scholarly publications, and emerging research trends related to this compound. However, the search yielded no documents that specifically mention this compound. Consequently, it is not possible to provide an analysis of patent filings, a review of research trends, or a discussion of emerging research avenues and interdisciplinary collaborations focused on this particular molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
